introduction to 1,2,3-oxadiazole and its isomers
introduction to 1,2,3-oxadiazole and its isomers
An In-depth Technical Guide to 1,2,3-Oxadiazole and Its Isomers for Researchers and Drug Development Professionals
Introduction to Oxadiazoles
Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms.[1] They exist as four isomers depending on the position of the nitrogen atoms: 1,2,3-oxadiazole, 1,2,4-oxadiazole, 1,2,5-oxadiazole, and 1,3,4-oxadiazole (B1194373).[1][2] Among these, the 1,2,4- and 1,3,4-isomers are the most stable and have been extensively studied in medicinal chemistry.[3][4] The 1,2,3-oxadiazole ring is generally unstable and prone to ring-opening, except in the case of mesoionic structures known as sydnones.[5][6] The 1,2,5-isomer and its N-oxide derivatives, known as furoxans, have applications as nitric oxide donors and high-energy density materials.[2] Oxadiazole rings are considered valuable in drug discovery as they can act as bioisosteric replacements for amide and ester groups, often leading to improved metabolic stability and pharmacokinetic profiles.[7][8]
Physicochemical Properties of Oxadiazole Isomers
The arrangement of heteroatoms within the oxadiazole ring significantly influences the physicochemical properties of its isomers. These differences can impact solubility, lipophilicity, metabolic stability, and target engagement.[8] A comparison of the key physicochemical properties of the parent 1,2,4- and 1,3,4-oxadiazole isomers is summarized below.
| Property | 1,2,3-Oxadiazole (Sydnones) | 1,2,4-Oxadiazole | 1,3,4-Oxadiazole | 1,2,5-Oxadiazole (Furazan) |
| Stability | Generally unstable, readily isomerizes to α-diazoketone. Mesoionic forms (sydnones) are stable.[5] | Thermally and chemically resistant.[4] | Possesses a higher degree of aromaticity and greater thermal stability compared to the 1,2,4-isomer.[9] | The furazan (B8792606) ring is susceptible to breaking.[2] |
| Aromaticity | Pseudo-aromatic character in sydnones.[10] | Considered to have lower aromatic character, behaving more like a conjugated diene.[9] | Higher degree of aromaticity.[9] | Relatively low aromaticity.[2] |
| Solubility | Varies with substituents. | Derivatives are generally soluble in organic solvents like DMSO, ethyl acetate, and chloroform.[9] | 2,5-dimethyl-1,3,4-oxadiazole is completely soluble in water; aryl-substituted derivatives have lower water solubility.[9] | Varies with substituents. |
| Lipophilicity (log D) | Data not readily available for a direct comparison. | Generally higher lipophilicity.[8] | An order of magnitude lower lipophilicity compared to the 1,2,4-isomer.[8] | Data not readily available for a direct comparison. |
| Dipole Moment | High dipole moments (around 5D) for mesoionic compounds.[11] | Different charge distribution compared to the 1,3,4-isomer.[8] | Different charge distribution compared to the 1,2,4-isomer.[8] | Varies with substituents. |
Synthesis of Oxadiazole Isomers
1,2,3-Oxadiazoles (Sydnones)
Sydnones are a stable class of mesoionic 1,2,3-oxadiazoles first synthesized in 1935.[12][13][14] They are important precursors for the synthesis of other heterocyclic compounds, particularly pyrazoles, through 1,3-dipolar cycloaddition reactions.[12][14]
A general workflow for the synthesis of sydnones is illustrated below.
Caption: General workflow for the synthesis of sydnones.
-
Nitrosation of Amino Acid: An amino acid is treated with a nitrosating agent to form an N-nitrosoamino acid.
-
Ring Closure: The N-nitrosoamino acid undergoes ring closure in the presence of a dehydrating agent, such as trifluoroacetic anhydride, phosphorus oxychloride, or thionyl chloride, to yield the final sydnone product.[5]
1,2,4-Oxadiazoles
The synthesis of 1,2,4-oxadiazoles is well-established, with the first synthesis reported in 1884.[15][16] The two primary classical routes are the reaction of amidoximes with acylating agents and the 1,3-dipolar cycloaddition of nitrile oxides with nitriles.[15][16]
The logical relationship between the two main synthetic routes to 3,5-disubstituted 1,2,4-oxadiazoles is depicted below.
Caption: Main synthetic pathways to 1,2,4-oxadiazoles.
-
Reaction Setup: To a solution of the substituted amidoxime in pyridine (B92270) at 0 °C, add the substituted acyl chloride dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat at reflux for 6-12 hours.
-
Work-up: Upon completion, cool the reaction mixture and pour it into a separatory funnel containing dichloromethane (B109758) and saturated aqueous sodium bicarbonate solution.
-
Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify by silica (B1680970) gel column chromatography.
1,3,4-Oxadiazoles
The first synthesis of unsubstituted 1,3,4-oxadiazole was reported in 1965.[2] A common method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclization of diacylhydrazines using dehydrating agents.[17]
Below is a general experimental workflow for the synthesis of 1,3,4-oxadiazole derivatives.
Caption: General workflow for 1,3,4-oxadiazole synthesis.
-
Formation of Diacylhydrazine: React an acid hydrazide with a carboxylic acid or its derivative (e.g., acid chloride) to form a diacylhydrazine intermediate.
-
Cyclization: Treat the diacylhydrazine with a dehydrating agent such as phosphorus oxychloride, thionyl chloride, or polyphosphoric acid to induce cyclodehydration.
-
Work-up and Purification: The reaction mixture is worked up according to the specific dehydrating agent used, followed by purification of the crude product, typically by recrystallization or column chromatography.
Biological Activities and Applications in Drug Development
Oxadiazole isomers are prevalent in a wide range of biologically active compounds, demonstrating antimicrobial, anti-inflammatory, anticancer, and antiviral properties, among others.[2][3][18]
| Isomer | Biological Activities | Examples of Applications |
| 1,2,3-Oxadiazole (Sydnones) | Anticancer, antidiabetic, antimicrobial, antioxidant, anti-inflammatory.[10] | Used as versatile synthons in heterocyclic synthesis.[19] |
| 1,2,4-Oxadiazole | Antitussive, anti-inflammatory, anesthetic, vasodilator, anthelmintic, antiallergic, antiplatelet.[18] Marketed drugs include Oxolamine (antitussive) and Irrigor (vasodilator).[20] | Bioisosteric replacement for amides and esters.[15] |
| 1,3,4-Oxadiazole | Antibacterial, antiviral, antifungal, anticancer, anti-inflammatory, analgesic, antioxidant.[2][21] Marketed drugs include Raltegravir (antiviral) and Zibotentan (anticancer).[22] | Electron-transporting materials.[2] |
| 1,2,5-Oxadiazole (Furazan) | Vasodilating, carbonic anhydrase inhibitors, antibacterial, antimalarial, anticancer.[23] | Nitric oxide donors.[23] |
A comparative analysis of the drug development potential of 1,2,4- and 1,3,4-oxadiazole isomers reveals significant differences in their pharmaceutical properties.[24] The 1,3,4-oxadiazole isomer generally exhibits lower lipophilicity, improved metabolic stability, and reduced hERG inhibition compared to its 1,2,4-counterpart.[8]
Spectroscopic Characterization
Standard spectroscopic techniques are used to elucidate the structures of oxadiazole derivatives.
-
Infrared (IR) Spectroscopy: Useful for identifying characteristic stretching vibrations of the oxadiazole ring and other functional groups.[25]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for determining the detailed molecular structure.[17][25]
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the synthesized compounds.[17]
Conclusion
The oxadiazole scaffold, in its various isomeric forms, represents a privileged structure in medicinal chemistry and materials science. The 1,2,4- and 1,3,4-isomers, in particular, have been extensively incorporated into a multitude of biologically active molecules, with their distinct physicochemical properties offering a valuable tool for drug design and optimization. The mesoionic 1,2,3-oxadiazoles, or sydnones, provide a unique entry into diverse heterocyclic systems. A thorough understanding of the synthesis, properties, and biological activities of each isomer is paramount for the rational design of novel therapeutics and functional materials.
References
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A Review of the Biological Activities of Heterocyclic Compounds Comprising Oxadiazole Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological activity of oxadiazole and thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 1,2,3-Oxadiazole_Chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Oxadiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. iajesm.in [iajesm.in]
- 12. Sydnone: Synthesis, Reactivity and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sydnone: Synthesis, Reactivity and Biological Activities: Ingenta Connect [ingentaconnect.com]
- 14. catalogue.univ-paris13.fr [catalogue.univ-paris13.fr]
- 15. benchchem.com [benchchem.com]
- 16. soc.chim.it [soc.chim.it]
- 17. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. [1, 2, 4]-oxadiazoles: synthesis and biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ias.ac.in [ias.ac.in]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. journals.stmjournals.com [journals.stmjournals.com]
- 23. researchgate.net [researchgate.net]
- 24. Oxadiazole isomers: all bioisosteres are not created equal - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 25. journalspub.com [journalspub.com]
